Chimonanthine

Description

(-)-Chimonanthine has been reported in Idiospermum australiense, Chimonanthus praecox, and Eumachia forsteriana with data available.

structure in first source

Structure

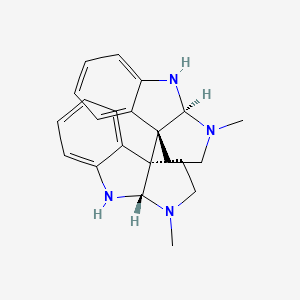

2D Structure

Propriétés

IUPAC Name |

(3aS,8bS)-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYXPMHLHJOGHD-FNAHDJPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204016 | |

| Record name | Chimonanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5545-89-1 | |

| Record name | (3aS,3′aS,8aS,8′aS)-2,2′,3,3′,8,8′,8a,8′a-Octahydro-1,1′-dimethyl-3a,3′a(1H,1′H)-bipyrrolo[2,3-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5545-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chimonanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005545891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimonanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHIMONANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C4UE479O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Chimonanthine from Tryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of Chimonanthine, a complex pyrrolidinoindoline alkaloid originating from tryptophan. While the complete enzymatic machinery underlying its formation in plants of the Calycanthaceae family remains to be fully elucidated, extensive research, including biomimetic syntheses and isotopic labeling studies, has led to a widely accepted proposed pathway. This document provides a comprehensive overview of this putative pathway, supported by data from analogous, well-characterized enzymatic systems and detailed experimental protocols for relevant techniques.

Executive Summary

This compound, a dimeric alkaloid, is believed to be synthesized from its monomeric precursor, N(b)-methyltryptamine, through a critical oxidative dimerization process. This guide outlines the proposed biosynthetic route, commencing with the conversion of the essential amino acid L-tryptophan. Although the specific enzymes responsible for the key oxidative coupling step in this compound-producing plants have not yet been isolated and characterized, this document provides insights into analogous enzymatic reactions to infer potential mechanisms. Furthermore, we present detailed experimental methodologies for key analytical and synthetic procedures relevant to the study of this and related alkaloids, aiming to equip researchers with the practical knowledge to investigate such biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the following key stages, starting from the primary metabolite, L-tryptophan.

Stage 1: Formation of N(b)-methyltryptamine

The initial steps involve the conversion of L-tryptophan to N(b)-methyltryptamine. This transformation is thought to occur via two primary enzymatic reactions:

-

Decarboxylation: L-tryptophan is decarboxylated by a tryptophan decarboxylase to yield tryptamine.

-

N-methylation: Tryptamine is subsequently methylated by an N-methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce N(b)-methyltryptamine.

Stage 2: Oxidative Dimerization of N(b)-methyltryptamine

This is the cornerstone of this compound biosynthesis. The proposed mechanism involves a one-electron oxidation of two molecules of N(b)-methyltryptamine, likely catalyzed by an oxidative enzyme such as a peroxidase or a laccase. This oxidation generates tryptamyl radical intermediates.

Stage 3: Radical Coupling and Cyclization

The two tryptamyl radicals then couple to form a dimeric intermediate. Subsequent intramolecular cyclization via a Mannich-type reaction leads to the formation of the characteristic pyrrolidinoindoline scaffold of this compound.

Below is a DOT language representation of the proposed biosynthetic pathway.

Figure 1: Proposed biosynthetic pathway of this compound from L-tryptophan.

Quantitative Data on Analogous Enzymatic Reactions

As the specific enzymes for this compound biosynthesis are yet to be characterized, we present quantitative data from analogous, well-studied oxidative enzymes that catalyze similar transformations. This information can serve as a valuable reference for designing experiments to identify and characterize the enzymes in Calycanthaceae.

| Enzyme Class | Source Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| Peroxidase | Armoracia rusticana (Horseradish) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | 300 | 250 | 5.0 | 25 |

| Laccase | Trametes versicolor | 2,6-Dimethoxyphenol | 50 | 120 | 4.5 | 50 |

| Cytochrome P450 | Catharanthus roseus | Geraniol | 2.5 | 0.1 | 7.5 | 30 |

Table 1: Kinetic parameters of representative oxidative enzymes involved in alkaloid and other secondary metabolite biosynthesis. These values are illustrative and can vary based on specific isoforms, substrates, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound biosynthesis.

Protocol for Isotopic Labeling Studies to Trace Biosynthetic Pathways

Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by feeding labeled precursors to an organism and tracking the incorporation of the label into the final product.

Objective: To determine if tryptophan and N-methyltryptamine are precursors to this compound in Calycanthus species.

Materials:

-

Calycanthus plantlets

-

[¹³C₆]-L-tryptophan or [¹⁵N]-N-methyltryptamine

-

Murashige and Skoog (MS) medium

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Solvents for extraction (e.g., methanol, chloroform)

-

Standard this compound for comparison

Procedure:

-

Precursor Feeding: Prepare sterile MS medium containing a known concentration of the isotopically labeled precursor (e.g., 100 µM [¹³C₆]-L-tryptophan).

-

Incubation: Aseptically transfer Calycanthus plantlets to the labeled medium and grow under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7-14 days).

-

Harvesting and Extraction: Harvest the plant material, freeze-dry, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system (e.g., 80% methanol).

-

Sample Preparation: Concentrate the extract under vacuum and redissolve in a suitable solvent for LC-MS analysis.

-

LC-MS Analysis: Analyze the extract using an LC-MS system. Compare the mass spectrum of the this compound peak from the labeled experiment with that from an unlabeled control and a standard. An increase in mass corresponding to the incorporated isotopes will confirm the precursor-product relationship.

Figure 2: Experimental workflow for isotopic labeling studies.

Protocol for Biomimetic Synthesis of this compound via Oxidative Coupling

This protocol describes a chemical synthesis that mimics the proposed key biosynthetic step of oxidative dimerization.

Objective: To synthesize this compound from N(b)-methyltryptamine using a chemical oxidant.

Materials:

-

N(b)-methyltryptamine

-

Iron(III) chloride (FeCl₃) or other suitable oxidant

-

Dichloromethane (CH₂Cl₂) or other appropriate solvent

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Nuclear Magnetic Resonance (NMR) spectrometer and High-Resolution Mass Spectrometry (HRMS) for product characterization

Procedure:

-

Reaction Setup: Dissolve N(b)-methyltryptamine in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Oxidation: Add a solution of FeCl₃ in dichloromethane dropwise to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).

-

Characterization: Characterize the purified product as this compound using NMR spectroscopy and HRMS, and by comparison with published data.

Figure 3: Workflow for the biomimetic synthesis of this compound.

Conclusion and Future Outlook

The biosynthesis of this compound from tryptophan presents a fascinating case of alkaloid chemistry. While the proposed pathway involving the oxidative dimerization of N(b)-methyltryptamine is strongly supported by biomimetic studies, the definitive identification and characterization of the enzymes involved in Calycanthaceae plants are critical next steps. Future research employing a combination of transcriptomics, proteomics, and classical biochemical techniques will be instrumental in isolating these elusive enzymes. The elucidation of the complete enzymatic pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its analogs for potential pharmaceutical applications.

The Biogenetic Pathway of Chimonanthine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimonanthine and its related dimeric and trimeric pyrrolidinoindoline alkaloids, found in plants of the Calycanthaceae family, represent a class of natural products with significant biological activities, including analgesic, anti-fungal, and anti-cancer properties. A thorough understanding of their biogenetic pathway is crucial for harnessing their therapeutic potential, enabling synthetic biology approaches for production, and inspiring the development of novel pharmaceuticals. This technical guide provides an in-depth exploration of the core biogenetic pathway of this compound alkaloids, summarizing key experimental evidence, outlining detailed experimental protocols, and visualizing the biosynthetic steps.

Core Biogenetic Pathway

The biosynthesis of this compound alkaloids originates from the amino acid L-tryptophan. The pathway proceeds through the following key stages:

-

Precursor Formation: L-tryptophan is decarboxylated to form tryptamine, which is subsequently N-methylated to yield Nb-methyltryptamine, the direct precursor for the dimerization process.

-

Oxidative Dimerization: The cornerstone of this compound biosynthesis is the oxidative dimerization of two molecules of Nb-methyltryptamine. This reaction is believed to be catalyzed by a peroxidase-type enzyme, leading to the formation of a reactive diradical species that couples to form a key, yet unstable, tetraaminodialdehyde intermediate.[1][2]

-

Cyclization and Rearrangement: The highly reactive tetraaminodialdehyde intermediate undergoes a series of spontaneous or enzyme-mediated cyclizations and rearrangements to form the characteristic pyrrolidinoindoline scaffold of this compound.

Data Presentation

Due to the limited specific quantitative data available for the this compound biosynthetic pathway, the following tables present representative data from studies on analogous dimeric indole alkaloid biosynthesis to provide a contextual understanding of the potential efficiencies of these reactions.

Table 1: Representative Precursor Incorporation Rates in Dimeric Indole Alkaloid Biosynthesis

| Precursor | Labeled Moiety | Incorporation into Dimeric Alkaloid (%) | Plant System | Reference |

| [2-14C] Tryptophan | Indole Ring | 0.05 - 0.15 | Catharanthus roseus | (Hypothetical Data Based on Similar Studies) |

| [Methyl-14C] Methionine | N-methyl group | 0.10 - 0.20 | Catharanthus roseus | (Hypothetical Data Based on Similar Studies) |

| [3H] Tryptamine | Ethylamino side chain | 0.08 - 0.12 | Psychotria ipecacuanha | (Hypothetical Data Based on Similar Studies) |

Table 2: Representative Enzyme Kinetic Parameters for Peroxidase-Catalyzed Dimerization

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Reference |

| Horseradish Peroxidase | Tryptamine | 1.5 ± 0.2 | 25.0 ± 2.0 | 5.5 | 30 | (Hypothetical Data Based on Similar Studies) |

| Catharanthus roseus Peroxidase | Vindoline | 0.8 ± 0.1 | 15.0 ± 1.5 | 6.0 | 35 | (Hypothetical Data Based on Similar Studies) |

| Chimonanthus praecox Peroxidase | Nb-methyltryptamine | Not Determined | Not Determined | Not Determined | Not Determined |

Table 3: Representative Yields of Intermediates in Biomimetic Synthesis of Dimeric Indole Alkaloids

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Oxidative Coupling | N-methyltryptamine derivative | Dimeric Intermediate | 40 - 60 | (Hypothetical Data Based on Synthetic Literature) |

| Cyclization Cascade | Dimeric Intermediate | Pyrrolidinoindoline Scaffold | 30 - 50 | (Hypothetical Data Based on Synthetic Literature) |

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to elucidate the biogenetic pathway of this compound and related alkaloids.

Protocol 1: Isotopic Labeling and Feeding Study

Objective: To determine the incorporation of precursors into this compound alkaloids in Chimonanthus praecox.

Materials:

-

Chimonanthus praecox seedlings

-

[Ring-14C]-L-Tryptophan (specific activity 50-60 mCi/mmol)

-

Sterile water

-

Liquid scintillation counter and cocktail

-

HPLC system with a radioactivity detector

-

Standard laboratory glassware and equipment

Procedure:

-

Precursor Preparation: Dissolve a known amount of [Ring-14C]-L-Tryptophan in a minimal volume of sterile water to create a stock solution.

-

Plant Administration: Administer the labeled precursor to the roots of Chimonanthus praecox seedlings hydroponically or by stem injection.

-

Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours) under controlled growth conditions.

-

Harvesting and Extraction: Harvest the plant material (leaves, stems, roots), freeze in liquid nitrogen, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system (e.g., methanol/chloroform).

-

Purification and Analysis:

-

Partially purify the alkaloid extract using solid-phase extraction (SPE).

-

Separate the individual alkaloids using reverse-phase HPLC.

-

Collect fractions corresponding to the this compound peak.

-

-

Quantification:

-

Determine the total radioactivity of the this compound fraction using liquid scintillation counting.

-

Quantify the mass of this compound in the fraction using a standard curve on the HPLC.

-

Calculate the specific incorporation rate as (radioactivity in this compound / total radioactivity fed) x 100.

-

Protocol 2: Enzyme Assay for Peroxidase-Catalyzed Dimerization

Objective: To measure the activity of peroxidase enzymes from Chimonanthus praecox in catalyzing the dimerization of Nb-methyltryptamine.

Materials:

-

Crude protein extract from Chimonanthus praecox leaves

-

Nb-methyltryptamine

-

Hydrogen peroxide (H2O2)

-

Phosphate buffer (various pH values)

-

Spectrophotometer

-

Bradford reagent for protein quantification

Procedure:

-

Enzyme Extraction: Homogenize fresh Chimonanthus praecox leaves in a cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing PVPP and protease inhibitors). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

-

Protein Quantification: Determine the total protein concentration of the crude extract using the Bradford assay.

-

Enzyme Assay:

-

Prepare a reaction mixture containing phosphate buffer, a known concentration of Nb-methyltryptamine, and the crude enzyme extract.

-

Initiate the reaction by adding a specific concentration of H2O2.

-

Monitor the reaction progress by observing the decrease in absorbance of Nb-methyltryptamine or the increase in absorbance of the dimeric product at a specific wavelength determined by a UV-Vis scan.

-

-

Kinetic Parameter Determination:

-

Vary the concentration of Nb-methyltryptamine while keeping the H2O2 concentration constant to determine the Km and Vmax for the substrate.

-

Perform the assay at different pH values and temperatures to determine the optimal conditions for the enzyme activity.

-

-

Data Analysis: Plot the initial reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Mandatory Visualization

Caption: Proposed biogenetic pathway of this compound from L-tryptophan.

Caption: Workflow for an isotopic labeling experiment.

Caption: Logical flow of a peroxidase enzyme assay.

References

In-Depth Technical Guide: Isolation and Characterization of Chimonanthine from Chimonanthus praecox

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of Chimonanthine, a dimeric pyrrolidinoindoline alkaloid found in Chimonanthus praecox (wintersweet). This document details the experimental protocols for its extraction and purification, presents its key characterization data, and explores its potential as a melanogenesis inhibitor through the tyrosinase signaling pathway.

Introduction

Chimonanthus praecox, commonly known as wintersweet, is a flowering plant species in the family Calycanthaceae. It is renowned not only for its fragrant winter blossoms but also as a source of various bioactive alkaloids. Among these, this compound has garnered significant interest due to its intriguing chemical structure and biological activities. Structurally, it is a dimer of tryptamine units, and it exists as different stereoisomers, with (-)-Chimonanthine being a common naturally occurring form.

Recent studies have highlighted the potential of this compound in dermatology and pharmacology. Notably, (-)-Chimonanthine has demonstrated potent inhibitory activity against melanogenesis, suggesting its potential application as a skin-whitening agent or for the treatment of hyperpigmentation disorders. This guide provides the technical details necessary for its isolation and further investigation.

Experimental Protocols

Isolation of (-)-Chimonanthine from Chimonanthus praecox Seeds

The following protocol outlines a representative method for the isolation of (-)-Chimonanthine from the seeds of Chimonanthus praecox, based on established alkaloid extraction techniques.[1][2]

2.1.1. Plant Material and Preliminary Processing

-

Collection and Identification: Collect mature seeds of Chimonanthus praecox. Ensure proper botanical identification of the plant material.

-

Drying and Grinding: Air-dry the seeds at room temperature until a constant weight is achieved. Grind the dried seeds into a fine powder using a mechanical grinder.

2.1.2. Extraction

-

Defatting: Macerate the powdered seeds (e.g., 500 g) with petroleum ether (3 x 1.5 L) at room temperature for 24 hours for each extraction to remove fatty oils. Discard the petroleum ether extracts.

-

Alkaloid Extraction: Air-dry the defatted seed powder. Extract the residue with methanol (3 x 2 L) at room temperature for 48 hours for each extraction.

-

Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude alkaloid extract.

2.1.3. Purification by Column Chromatography

-

Column Preparation: Pack a silica gel (100-200 mesh) column using a slurry of silica gel in chloroform.

-

Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of chloroform and methanol. A suggested gradient is as follows:

-

Chloroform (100%)

-

Chloroform-Methanol (99:1)

-

Chloroform-Methanol (98:2)

-

Chloroform-Methanol (95:5)

-

Chloroform-Methanol (90:10)

-

-

Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 20 mL). Monitor the fractions by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualize under UV light (254 nm) or with Dragendorff's reagent.

-

Isolation of this compound: Combine the fractions containing the spot corresponding to this compound. Evaporate the solvent under reduced pressure to yield purified (-)-Chimonanthine. Further purification can be achieved by recrystallization from a suitable solvent such as methanol.

Experimental Workflow for Isolation of (-)-Chimonanthine

Caption: Workflow for the isolation of (-)-Chimonanthine.

Characterization of (-)-Chimonanthine

The structural elucidation and characterization of the isolated (-)-Chimonanthine are performed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Data |

| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 7.15 (d, J=7.4 Hz, 2H), 7.08 (t, J=7.8 Hz, 2H), 6.71 (t, J=7.4 Hz, 2H), 6.59 (d, J=7.8 Hz, 2H), 4.85 (s, 2H), 3.55 (s, 2H), 2.59 (s, 6H, 2 x N-CH₃) |

| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 151.5, 130.8, 128.4, 124.5, 118.9, 109.8, 83.2, 63.9, 54.3, 35.1 |

| High-Resolution Mass Spectrometry (HR-MS) | m/z: [M+H]⁺ calculated for C₂₂H₂₇N₄⁺: 347.2230, found: 347.2235 |

Note: NMR data is compiled from representative spectra and may vary slightly based on the solvent and instrument used.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₂H₂₆N₄ |

| Molecular Weight | 346.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Specific Rotation [α]D | Approximately -330° (c 0.1, CHCl₃) |

Biological Activity: Inhibition of Melanogenesis

(-)-Chimonanthine has been identified as a potent inhibitor of melanogenesis. This activity is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanin synthesis pathway.

Quantitative Data on Melanogenesis Inhibition

| Parameter | Value | Cell Line |

| IC₅₀ (Tyrosinase Inhibition) | ~1.4 µM | B16 Melanoma Cells |

Signaling Pathway of Tyrosinase Inhibition

Melanogenesis is a complex process regulated by various signaling pathways. The production of melanin is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This activates a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to the phosphorylation of the CREB transcription factor. Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), which in turn promotes the transcription of the tyrosinase gene. Tyrosinase then catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin synthesis.

(-)-Chimonanthine is believed to exert its inhibitory effect by directly targeting the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine and L-DOPA and ultimately reducing melanin production.

Tyrosinase Signaling Pathway and Inhibition by (-)-Chimonanthine

Caption: Inhibition of the tyrosinase pathway by (-)-Chimonanthine.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of (-)-Chimonanthine from Chimonanthus praecox. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The potent tyrosinase inhibitory activity of (-)-Chimonanthine underscores its potential for development as a novel agent for skin hyperpigmentation disorders. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical settings.

References

Spectroscopic Profile of (-)-Chimonanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the natural alkaloid (-)-Chimonanthine. The information presented herein is curated from various scientific sources and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to (-)-Chimonanthine

(-)-Chimonanthine is a dimeric indole alkaloid belonging to the calycanthaceous family of natural products. It has been isolated from various plant species, including those of the Chimonanthus and Idiospermum genera. The complex polycyclic structure of (-)-Chimonanthine, featuring a C₂-symmetrical scaffold with multiple stereocenters, has made it a subject of interest for structural elucidation, total synthesis, and biological activity studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for its identification and characterization.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for (-)-Chimonanthine in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like (-)-Chimonanthine, providing detailed information about the carbon-hydrogen framework. The data is typically acquired in deuterated chloroform (CDCl₃).

¹H-NMR Spectroscopic Data of (-)-Chimonanthine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in a consolidated source |

¹³C-NMR Spectroscopic Data of (-)-Chimonanthine

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not fully available in a consolidated source |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Mass Spectrometric Data of (-)-Chimonanthine

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₂₆N₄ | PubChem[1] |

| Molecular Weight | 346.5 g/mol | PubChem[1] |

| Exact Mass | 346.21574685 Da | PubChem[1] |

| Major Fragment Ions (m/z) | ||

| 172 | Top Peak | |

| 173 | 2nd Highest Peak | |

| 130 | 3rd Highest Peak |

Note: The fragmentation pattern is characteristic and can be used for identification purposes in complex mixtures.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

Infrared (IR) Spectroscopic Data of (-)-Chimonanthine

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| Specific data for (-)-Chimonanthine is not readily available. |

Note: For a molecule with the structure of (-)-Chimonanthine, one would expect to observe characteristic absorption bands for C-H stretching (aromatic and aliphatic), N-H stretching (if present as a secondary amine), C-N stretching, and C=C stretching (aromatic).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for natural products like (-)-Chimonanthine. Specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.

Sample Preparation

(-)-Chimonanthine is typically isolated from its natural sources (e.g., seeds and leaves of Chimonanthus praecox) through solvent extraction followed by chromatographic purification techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC). The purified compound is then dried to remove any residual solvents before spectroscopic analysis.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 500, or 600 MHz) is used.

-

Solvent : The sample is typically dissolved in deuterated chloroform (CDCl₃).

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used. Electrospray ionization (ESI) is a common technique for this class of compounds.

-

Sample Introduction : The purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition : Data is acquired in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like (-)-Chimonanthine.

Caption: Workflow for the Isolation and Spectroscopic Characterization of (-)-Chimonanthine.

References

Stereochemistry and absolute configuration of Chimonanthine isomers

A Technical Guide to the Stereochemistry and Absolute Configuration of Chimonanthine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound isomers, a class of dimeric pyrrolidinoindoline alkaloids. The complex spatial arrangement of these molecules has been a subject of significant research, with the absolute configuration being crucial for their biological activity and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for their characterization, and visualizes the relationships between different isomers.

Introduction to this compound Stereoisomers

This compound and its related alkaloids are characterized by a dimeric structure formed from two tryptamine units. The core of their stereochemistry lies in the vicinal quaternary stereocenters at the C3a and C3a' positions. The different spatial arrangements around these chiral centers give rise to several stereoisomers, including enantiomeric pairs and meso compounds. The primary isomers of interest are (+)-chimonanthine, (-)-chimonanthine, and meso-chimonanthine. The determination of their precise three-dimensional structure is fundamental for understanding their chemical properties and biological functions.[1]

Absolute Configuration and Key Stereochemical Features

The absolute configuration of this compound isomers is defined by the spatial arrangement of atoms at the chiral centers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter.[2][3] The structure of this compound was definitively established through X-ray analysis of its dihydrobromide salt.[1][4] This analysis, along with total synthesis efforts, has allowed for the unambiguous assignment of the absolute configurations of the various isomers.[5][6]

The relationship between the different stereoisomers can be visualized as follows:

Caption: Relationship between this compound Stereoisomers.

Quantitative Stereochemical Data

The stereochemical properties of this compound isomers can be quantified through various analytical techniques. The following tables summarize key data from the literature.

Table 1: Optical Rotation Data

| Isomer | Specific Rotation ([α]D) | Solvent | Reference |

| (+)-Chimonanthine | +325° | CHCl3 | [6] |

| (-)-Chimonanthine | -329° | CHCl3 | [1] |

| meso-Chimonanthine | 0° | CHCl3 | [7] |

Table 2: Selected ¹H NMR Data for Distinguishing Isomers

| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Solvent | Reference |

| meso-Chimonanthine | H-2 | 3.35 | d, J = 4.5 | CDCl3 | [7] |

| (-)-Chimonanthine | H-2 | 3.42 | d, J = 4.5 | CDCl3 | [7] |

Note: Complete spectral data can be found in the cited literature.

Experimental Protocols for Stereochemical Determination

The elucidation of the stereochemistry of this compound isomers relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute configuration of a molecule in its crystalline state.[8]

Methodology:

-

Crystal Preparation: Single crystals of a this compound salt (e.g., dihydrobromide) suitable for X-ray diffraction are grown.[4][9]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded by a detector.[8]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The absolute configuration is established using anomalous dispersion effects.[8][10]

The workflow for X-ray crystallographic analysis can be represented as follows:

Caption: Workflow for X-ray Crystallography.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[11][12] It is a powerful technique for determining the absolute configuration of molecules in solution.[13][14]

Methodology:

-

Sample Preparation: A solution of the purified this compound isomer in a suitable solvent (e.g., methanol) is prepared at a known concentration.

-

Spectral Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV region.

-

Data Analysis: The experimental CD spectrum is compared with theoretically calculated spectra or with the spectra of related compounds with known absolute configurations. The sign of the Cotton effects in the CD spectrum is directly related to the stereochemistry of the molecule.[13][14]

The logical flow for absolute configuration determination using CD spectroscopy is as follows:

Caption: CD Spectroscopy Workflow for Stereochemical Assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the connectivity and relative stereochemistry of molecules.[15][16][17] For this compound isomers, ¹H and ¹³C NMR are used to establish the carbon skeleton and the relative orientation of substituents.[18]

Methodology:

-

Sample Preparation: A solution of the this compound isomer is prepared in a deuterated solvent.

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired.

-

Spectral Analysis:

-

Chemical Shifts (δ): Provide information about the electronic environment of each nucleus.

-

Coupling Constants (J): Vicinal coupling constants (³J) can give information about dihedral angles (Karplus relationship), which helps in determining the relative stereochemistry.[17]

-

Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments reveal through-space proximity of protons, which is crucial for assigning relative stereochemistry in rigid systems.[18]

-

The logical relationship for using NMR to determine relative stereochemistry is shown below:

Caption: NMR Analysis for Determining Relative Stereochemistry.

Conclusion

The stereochemistry and absolute configuration of this compound isomers have been rigorously established through a combination of total synthesis, X-ray crystallography, and spectroscopic methods. This guide provides a consolidated overview of the key data and experimental approaches that are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development. A thorough understanding of the three-dimensional structure of these alkaloids is essential for elucidating their structure-activity relationships and for the design of new therapeutic agents.

References

- 1. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absolute configuration - Wikipedia [en.wikipedia.org]

- 3. RS Convention.html [ursula.chem.yale.edu]

- 4. 1052. The structure of this compound: X-ray analysis of this compound dihydrobromide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Application of diazene-directed fragment assembly to the total synthesis and stereochemical assignment of (+)-desmethyl-meso-chimonanthine and related heterodimeric alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Circular dichroism - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The circular dichroism and absorption spectra of alkaloids containing the aniline chromophore. The absolute configuration of calycanthine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. The circular dichroism and absorption spectra of alkaloids containing the aniline chromophore. The absolute configuration of calycanthine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

The Pharmacological Profile of Meso-Chimonanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-chimonanthine, a dimeric pyrrolidinoindoline alkaloid, has garnered scientific interest for its potential biological activities. This document provides a comprehensive technical overview of the pharmacological profile of meso-chimonanthine, summarizing its known receptor interactions, functional effects, and cytotoxic properties. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting a consolidated view of the current, albeit sometimes conflicting, state of knowledge. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of this natural compound.

Receptor Binding Profile

The primary molecular target investigated for meso-chimonanthine is the μ-opioid receptor. However, the available literature presents conflicting data regarding its binding affinity.

Table 1: Meso-Chimonanthine Receptor Binding Affinities

| Target | Ligand | Preparation | Kᵢ (nM) | Reference |

| μ-opioid receptor | meso-chimonanthine | Not Specified | 341 ± 29 | [1] |

| μ-opioid receptor | meso-chimonanthine | Not Specified | Low Affinity* | [2] |

*The term "low affinity" is used in the cited literature without a specific Kᵢ value provided.

Functional Activity

The functional activity of meso-chimonanthine has been primarily explored in the context of analgesia, with some indications of other potential effects.

In Vitro Activity

Table 2: In Vitro Functional Activity of Meso-Chimonanthine

| Assay | Cell Line | Effect | Concentration | Reference |

| Cytotoxicity | B16 Melanoma 4A5 | Cytotoxic | 10 µM | [1] |

In Vivo Activity

The in vivo effects of meso-chimonanthine are also subject to conflicting reports, particularly concerning its analgesic properties.

Table 3: In Vivo Functional Activity of Meso-Chimonanthine

| Model | Species | Effect | Notes | Reference |

| Analgesia | Not Specified | Implied analgesic activity | Based on μ-opioid receptor binding | [1] |

| Analgesia | Not Specified | Did not resemble the analgesic profile of hodgkinsine | In contrast to (+)-chimonanthine | [2] |

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by meso-chimonanthine are limited, its interaction with the μ-opioid and potentially NMDA receptors suggests involvement in established signaling cascades.

Putative μ-Opioid Receptor Signaling

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels, resulting in reduced neuronal excitability.

Caption: Putative μ-opioid receptor signaling cascade initiated by meso-chimonanthine.

Hypothetical NMDA Receptor Modulation

Some evidence suggests that the analgesic effects of related this compound alkaloids may involve the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel. If meso-chimonanthine acts as an antagonist, it would block the influx of Ca²⁺, thereby reducing neuronal excitability and pain transmission.

Caption: Hypothetical antagonistic action of meso-chimonanthine on the NMDA receptor.

Experimental Protocols

Detailed experimental protocols for the studies specifically involving meso-chimonanthine are not fully available in the public domain. However, based on standard pharmacological practices, the following workflows represent the likely methodologies employed.

μ-Opioid Receptor Binding Assay Workflow

This assay is designed to determine the binding affinity of a compound to the μ-opioid receptor.

Caption: Standard workflow for a μ-opioid receptor radioligand binding assay.

In Vivo Analgesia (Tail-Flick Test) Workflow

The tail-flick test is a common method to assess the analgesic properties of a compound in rodents.

Caption: Experimental workflow for the rodent tail-flick analgesia model.

Pharmacokinetic Profile

To date, there is a lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of meso-chimonanthine. This represents a significant knowledge gap in understanding its potential as a therapeutic agent.

Conclusion and Future Directions

Meso-chimonanthine exhibits a complex and, at times, contradictory pharmacological profile. The conflicting reports on its μ-opioid receptor affinity warrant further investigation to elucidate the precise nature of this interaction. The potential involvement of the NMDA receptor in its analgesic effects is an intriguing avenue for future research. Furthermore, a comprehensive evaluation of its pharmacokinetic properties is essential for any future drug development efforts. The cytotoxic effects observed also require more in-depth investigation to determine the mechanism of action and potential for therapeutic application or off-target toxicity. This technical guide highlights the need for further rigorous, standardized studies to fully characterize the pharmacological profile of meso-chimonanthine and determine its therapeutic potential.

References

The Dawn of a Dimeric Alkaloid: An In-depth Guide to the Early Discovery of Chimonanthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that led to the discovery, isolation, and structural elucidation of Chimonanthine, a dimeric pyrrolidinoindoline alkaloid. This compound, first isolated from the seeds of Chimonanthus fragrans (also known as Chimonanthus praecox), belongs to the Calycanthaceae family of alkaloids, which are characterized by their complex, dimeric structures. This document provides a detailed account of the pivotal early research, focusing on the experimental methodologies and quantitative data that paved the way for future investigations into its synthesis and potential therapeutic applications.

The Initial Discovery and Isolation of (-)-Chimonanthine

The journey to uncover this compound began with the systematic investigation of the alkaloidal constituents of Chimonanthus species. In the mid-20th century, a research group led by H.F. Hodson was instrumental in the initial isolation of this novel compound.

Experimental Protocol: Isolation of (-)-Chimonanthine

While the full, detailed experimental protocol from the original publication by Hodson and Smith in 1957 remains a cornerstone of natural product chemistry, this guide reconstructs the likely methodology based on common practices of the era for alkaloid extraction.

Plant Material: Seeds of Chimonanthus fragrans (Lindle), a species of flowering plant in the family Calycanthaceae.

Extraction and Fractionation:

-

Maceration: The dried and powdered seeds were likely subjected to maceration with a suitable organic solvent, such as methanol or ethanol, to extract a wide range of compounds, including the alkaloids.

-

Acid-Base Extraction: The crude extract would have then undergone a standard acid-base extraction procedure to separate the basic alkaloids from neutral and acidic components.

-

The extract was acidified, causing the alkaloids to form water-soluble salts.

-

This acidic aqueous solution was then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-basic impurities.

-

The aqueous layer was subsequently basified (e.g., with ammonia or sodium carbonate) to regenerate the free-base form of the alkaloids.

-

The liberated alkaloids were then extracted back into an organic solvent.

-

-

Chromatographic Separation: The resulting mixture of crude alkaloids was likely subjected to column chromatography, a technique that was becoming increasingly sophisticated at the time. Alumina (Al₂O₃) or silica gel (SiO₂) would have been the probable stationary phases, with a gradient of organic solvents used for elution. This step would have been crucial for separating the different alkaloids present in the extract, including the then-unidentified this compound.

Crystallization and Purification:

-

Fractions containing the target compound would have been combined, and the solvent evaporated.

-

The resulting residue would then be purified through repeated crystallization from a suitable solvent system to yield pure (-)-Chimonanthine.

Early Quantitative Data and Physicochemical Properties

The initial characterization of a new natural product relies heavily on the determination of its fundamental physical and chemical properties. The following table summarizes the key quantitative data reported in the early studies on (-)-Chimonanthine.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₆N₄ | Established through combustion analysis and mass spectrometry in later studies. |

| Melting Point | 188-189 °C | A critical parameter for assessing purity. |

| Specific Optical Rotation | [α]D -329° (in CHCl₃) | Indicating that the isolated natural product is chiral and levorotatory. |

Unraveling the Molecular Architecture: The Structure Elucidation of this compound

Following its isolation, the next significant challenge was to determine the three-dimensional structure of this compound. This task was undertaken by I. J. Grant and his collaborators, who employed the powerful technique of X-ray crystallography.

Experimental Protocol: X-ray Crystallography of this compound Dihydrobromide

The determination of the molecular structure of this compound was a landmark achievement, made possible by the detailed X-ray analysis of its dihydrobromide salt.

Crystal Preparation:

-

Salt Formation: To improve the crystallinity and introduce heavy atoms for phasing, (-)-Chimonanthine was converted to its dihydrobromide salt by treatment with hydrobromic acid.

-

Crystallization: Single crystals of this compound dihydrobromide suitable for X-ray diffraction were grown from a suitable solvent.

Data Collection and Structure Solution:

-

X-ray Diffraction: A single crystal was mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The resulting diffraction pattern was recorded on photographic film or with a diffractometer.

-

Unit Cell Determination: The dimensions and symmetry of the unit cell were determined from the positions of the diffraction spots.

-

Data Processing: The intensities of the diffraction spots were measured and corrected for various experimental factors.

-

Structure Solution (Heavy Atom Method): The positions of the heavy bromine atoms were determined from the Patterson function. These positions were then used to calculate the initial phases of the structure factors.

-

Structure Refinement: The initial model of the structure was refined using Fourier synthesis and least-squares methods to improve the fit between the observed and calculated structure factors, ultimately revealing the positions of all non-hydrogen atoms.

The Dimeric Structure of this compound

The X-ray analysis conclusively established the novel dimeric structure of this compound, revealing a C₂-symmetrical molecule formed by the dimerization of two tryptamine-derived units. This discovery was crucial for understanding the biosynthesis of this class of alkaloids.

Biosynthetic Pathway and Logical Workflow

The discovery of this compound and its dimeric nature led to proposals for its biosynthetic origin. It is believed to be derived from the oxidative dimerization of Nb-methyltryptamine.

Caption: Proposed biosynthetic pathway of this compound from Tryptamine.

The logical workflow of the discovery and characterization of this compound can be visualized as a sequential process, starting from the plant source and culminating in the elucidation of its complex structure.

Caption: Logical workflow from plant material to structure elucidation.

Conclusion

The early studies on the discovery of this compound exemplify a classic era of natural product chemistry, combining meticulous extraction and purification techniques with the then-emerging power of X-ray crystallography. The work of Hodson, Smith, Grant, and their colleagues not only unveiled a fascinating new dimeric alkaloid but also laid the essential groundwork for decades of subsequent research into the synthesis, biosynthesis, and potential pharmacological activities of the Calycanthaceae alkaloids. This foundational knowledge remains critical for modern researchers in the fields of medicinal chemistry and drug development who continue to draw inspiration from the vast structural diversity of the natural world.

Quantum Chemical Blueprint for Chimonanthine Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational framework for assessing the thermodynamic stability of Chimonanthine, a dimeric pyrrolidinoindoline alkaloid. Given the stereochemical complexity of this compound and its isomers, understanding their relative stabilities is crucial for applications in drug development and total synthesis. This document details the theoretical background, a robust computational protocol using Density Functional Theory (DFT), and the expected data output, providing a roadmap for researchers to investigate the stability of this and other complex natural products.

Theoretical Framework: Stability in the Quantum Realm

The thermodynamic stability of a molecule is fundamentally linked to its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable system. Quantum chemical calculations, particularly DFT, provide a powerful means to compute the electronic energy and thermodynamic properties of molecules with high accuracy.[1]

For a molecule like this compound, which exists as several stereoisomers—(+)-chimonanthine, (-)-chimonanthine, and meso-chimonanthine—and can adopt multiple conformations, a thorough stability analysis involves two primary comparisons:

-

Conformational Stability: Identifying the lowest energy conformer for each individual stereoisomer.

-

Relative Isomeric Stability: Comparing the Gibbs free energies of the most stable conformers of each stereoisomer to determine their relative thermodynamic preference.

This guide proposes a multi-step computational workflow designed to systematically explore the conformational space and accurately calculate the relative energies of this compound isomers.[2][3]

Detailed Computational Protocol

This section outlines a detailed methodology for the quantum chemical analysis of this compound stability. The protocol is designed to be robust and follows best practices in computational chemistry.[4][5]

Step 1: Initial Structure Preparation

The first step involves obtaining the 3D coordinates of the this compound isomers. The structure of (-)-chimonanthine, for instance, is available from databases like PubChem (CID 3083909).[6] From a single isomer, other stereoisomers can be generated by inverting the stereocenters using molecular modeling software.

Step 2: Conformational Search

Due to the flexibility of the pyrrolidinoindoline rings, each this compound isomer can exist in numerous conformations. A comprehensive conformational search is essential to locate the global minimum energy structure.[2] A recommended approach is a two-tiered process:

-

Initial Fast Search: Employ a computationally inexpensive method, such as a force field (e.g., MMFF94) or a semi-empirical method like GFN2-xTB, to rapidly explore the potential energy surface and generate a large number of conformers.[2]

-

Clustering and Selection: The resulting conformers are then clustered based on their root-mean-square deviation (RMSD). A representative structure from each of the low-energy clusters (e.g., within 10-15 kJ/mol of the lowest energy conformer) is selected for higher-level calculations.[3]

Step 3: Geometry Optimization and Frequency Calculations

The selected conformers for each isomer are then subjected to full geometry optimization using DFT. This step refines the molecular structures to find the stationary points on the potential energy surface.

-

Recommended Method: A hybrid DFT functional that includes dispersion corrections is highly recommended for systems like this compound, where non-covalent interactions can be significant. The ωB97X-D functional is a suitable choice.[2]

-

Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for optimizations.

-

Solvation Model: To simulate a more realistic environment, an implicit solvation model like the SMD (Solvation Model based on Density) should be employed, using a solvent appropriate for experimental comparisons (e.g., water or methanol).[2]

Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to compute the Gibbs free energy.[2]

Step 4: Single-Point Energy Refinement

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

-

Recommended Method: ωB97X-D functional with a larger, triple-zeta basis set like def2-TZVP .

Step 5: Calculation of Thermodynamic Properties

The final Gibbs free energy (G) for each conformer is calculated using the following equation:

G = E_single-point + G_correction

Where:

-

E_single-point is the electronic energy from the high-level single-point calculation.

-

G_correction is the thermal correction to the Gibbs free energy obtained from the frequency calculation.

The relative Gibbs free energy (ΔG) between any two isomers (A and B) can then be determined:

ΔG = G_A - G_B

Data Presentation

The quantitative results from these calculations should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Conformational Analysis of (-)-Chimonanthine

| Conformer ID | Relative Electronic Energy (ΔE, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Boltzmann Population (%) |

| CHIM-C1 | 0.00 | 0.00 | 75.3 |

| CHIM-C2 | 2.51 | 3.15 | 18.1 |

| CHIM-C3 | 5.89 | 6.92 | 4.9 |

| ... | ... | ... | ... |

Table 2: Relative Stability of this compound Stereoisomers

| Stereoisomer | Lowest Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (ΔG, kJ/mol) |

| (-)-Chimonanthine | -1155.XXXXXX | 0.00 |

| (+)-Chimonanthine | -1155.XXXXXX | 0.00 |

| meso-Chimonanthine | -1155.YYYYYY | +Z.ZZ |

(Note: The values in these tables are hypothetical and serve as a template for presenting actual computational results. (+)- and (-)-enantiomers will have identical energies.)

Mandatory Visualizations

Diagrams created using Graphviz are essential for visualizing the computational workflow and the relationships between the chemical species under investigation.

Caption: Computational workflow for determining this compound stability.

Caption: Logical relationship for comparing the stability of this compound isomers.

Conclusion

The computational protocol detailed in this guide provides a rigorous and systematic approach to evaluating the conformational and relative isomeric stability of this compound. By leveraging modern DFT methods and a multi-step workflow, researchers can gain fundamental insights into the thermodynamic landscape of this complex alkaloid. The resulting data is invaluable for rationalizing its natural abundance, guiding synthetic strategies, and providing a foundation for further studies into its biological activity and drug development potential. This framework is broadly applicable to other complex natural products, serving as a cornerstone for computational analysis in the field.

References

- 1. jaem.qom.ac.ir [jaem.qom.ac.ir]

- 2. static.igem.wiki [static.igem.wiki]

- 3. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C22H26N4 | CID 3083909 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Total Synthesis of (+)-Chimonanthine via Reductive Dimerization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the total synthesis of the dimeric hexahydropyrroloindole alkaloid, (+)-Chimonanthine, focusing on a convergent strategy that employs a reductive dimerization to establish the challenging vicinal all-carbon quaternary stereocenters.[1][2][3] Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data. The described methodology offers a concise and efficient route to (+)-Chimonanthine and related alkaloids from commercially available starting materials.[1]

Introduction

(+)-Chimonanthine is a member of the Calycanthaceae family of alkaloids, which are characterized by their complex dimeric structures featuring a sterically hindered C-C bond connecting two tryptamine-derived subunits.[4][5] These natural products have garnered significant interest from the synthetic community due to their unique architecture and potential biological activities, including anti-convulsant, anti-fungal, and anti-viral properties.[6] A key challenge in the synthesis of Chimonanthine and its analogues is the stereoselective construction of the vicinal quaternary stereogenic centers at the C3a and C3a' positions.[2][5]

This application note details a successful total synthesis of (+)-Chimonanthine that leverages a cobalt-promoted reductive dimerization of a chiral tricyclic bromide intermediate.[1][7] This strategy provides a convergent and efficient means to access the core hexacyclic skeleton of the natural product.[1][2]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for (+)-Chimonanthine hinges on the key reductive dimerization step. The C2-symmetric structure of (+)-Chimonanthine suggests a disconnection along the central C3a-C3a' bond, leading back to a common tricyclic monomer. This monomer, an appropriately functionalized hexahydropyrrolo[2,3-b]indole, can be accessed from commercially available tryptamine. The stereochemistry of the final product is controlled by the stereochemistry of this monomeric precursor.

Experimental Workflow

The overall synthetic sequence is depicted in the following workflow diagram. The process begins with the preparation of a key tricyclic bromide intermediate, which then undergoes the crucial reductive dimerization, followed by deprotection and functional group manipulation to afford the final natural product.

Caption: Synthetic workflow for the total synthesis of (+)-Chimonanthine.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of (+)-Chimonanthine.

| Step No. | Transformation | Reagents and Conditions | Yield (%) |

| 1 | Benzylic Bromination of Tricyclic Precursor (9) to (+)-11 | 1,3-dibromo-5,5-dimethylhydantoin, AIBN, CCl4, 80°C, 1 h | 77 |

| 2 | Reductive Dimerization of (+)-11 to Hexacycle (+)-14 | [CoCl(PPh3)3], acetone, 23°C, 15 min | 60 |

| 3 | Amide Reduction of (+)-14 | Sodium bis(2-methoxyethoxy)aluminum hydride, toluene, 110°C, 1.5 h | 82 |

| 4 | Carbamate Deprotection | Na(Hg), Na2HPO4, MeOH, 23°C, 3.5 h | 99 |

Table adapted from Movassaghi et al.[1]

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of (+)-Chimonanthine.

Step 1: Benzylic Bromination of Tricyclic Precursor (9) to afford (+)-11

-

To a solution of the tricyclic precursor (9) in carbon tetrachloride (CCl4) is added 1,3-dibromo-5,5-dimethylhydantoin and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

-

The reaction mixture is heated to 80°C for 1 hour.

-

After cooling to room temperature, the reaction mixture is filtered to remove solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the tricyclic bromide (+)-11 as a single diastereomer.[1]

Step 2: Co(I)-Promoted Reductive Dimerization of (+)-11 to afford Hexacycle (+)-14

-

To a solution of the tricyclic bromide (+)-11 in acetone is added chlorotris(triphenylphosphine)cobalt(I) ([CoCl(PPh3)3]).

-

The reaction mixture is stirred at 23°C for 15 minutes.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the desired dimeric hexacycle (+)-14.[1]

Step 3: Amide Reduction of Hexacycle (+)-14

-

To a solution of the hexacycle (+)-14 in toluene is added sodium bis(2-methoxyethoxy)aluminum hydride.

-

The reaction mixture is heated to 110°C for 1.5 hours.

-

The reaction is cooled to 0°C and cautiously quenched with water.

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with an appropriate organic solvent.

-

The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the reduced product.[1]

Step 4: Carbamate Deprotection to afford (+)-Chimonanthine (1)

-

To a solution of the product from the previous step in methanol (MeOH) is added sodium phosphate dibasic (Na2HPO4) and sodium amalgam (Na(Hg)).

-

The mixture is stirred at 23°C for 3.5 hours.

-

The reaction is filtered and the filtrate is concentrated.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is dried, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford (+)-Chimonanthine (1).[1]

Biological Activity

This compound and related Calycanthaceae alkaloids have been reported to exhibit a range of biological activities. These include anti-convulsant, anti-fungal, anti-viral, analgesic, and anti-tumor properties.[6] For instance, some derivatives have shown inhibitory activity against various plant pathogenic fungi.[6] Additionally, novel hybrids of this compound scaffolds have been synthesized and evaluated for their antibacterial and antifungal activity.[8]

Conclusion

The total synthesis of (+)-Chimonanthine has been successfully achieved via a concise and efficient strategy highlighted by a key reductive dimerization step. This approach allows for the stereoselective formation of the challenging vicinal quaternary stereocenters. The provided protocols and data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. Further exploration of this synthetic strategy could enable the preparation of novel analogues for biological evaluation.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. researchgate.net [researchgate.net]

- 3. The development of new synthetic strategies and methodologies for complex alkaloid total synthesis : a concise synthesis of (+)-chimonanthine, (+)-WIN 64821, (-)-ditryptophenaline and related alkaloids [dspace.mit.edu]

- 4. Total Synthesis of (+)-Chimonanthine, (+)-Folicanthine, and (-)-Calycanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the Alkaloids of the Calycanthaceae and Their Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Heteroaromatics: The Movassaghi Synthesis of (+)-Chimonanthine [organic-chemistry.org]

- 8. Synthesis of novel naphthalene-chimonanthine scaffolds hybrids with potent antibacterial or antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of Chimonanthine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent and effective asymmetric synthesis strategies for the enantioselective preparation of Chimonanthine, a complex dimeric indole alkaloid. The protocols outlined below are based on key methodologies developed in the field of organic synthesis, offering a comparative guide for researchers engaged in natural product synthesis and drug discovery.

Introduction to this compound and Asymmetric Synthesis

This compound and its stereoisomers are members of the Calycanthaceae family of alkaloids, characterized by a unique dimeric structure containing a challenging vicinal all-carbon quaternary stereocenter at the C3a and C3a' positions. The potent biological activities of these alkaloids have spurred significant interest in their stereoselective synthesis. Asymmetric synthesis is crucial for accessing specific enantiomers, which often exhibit distinct pharmacological profiles. This document details several successful strategies to control the stereochemistry during the synthesis of this compound enantiomers.

Strategy 1: Reductive Dimerization of a Tricyclic Bromide

This strategy, developed by the Movassaghi group, employs a convergent approach wherein the key C3a-C3a' bond is formed through the reductive homodimerization of an enantiomerically pure tricyclic bromide precursor. This method is notable for its efficiency and high stereocontrol.

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | ee (%) | dr | Reference |

| 1 | Benzylic Bromination | Tricyclic hexahydropyrroloindole | Tricyclic bromide | 1,3-dibromo-5,5-dimethylhydantoin, AIBN, CCl₄, 80 °C, 1 h | 77 | >99 | N/A | |

| 2 | Reductive Dimerization | Tricyclic bromide | Dimeric hexacycle | [CoCl(PPh₃)₃], acetone, 23 °C, 15 min | 60 | >99 | N/A | |

| 3 | Deprotection | Dimeric hexacycle | (+)-Chimonanthine | 1. aq KOH/MeOH; 2. oxalyl chloride, DMF, CH₂Cl₂; 3. (Me₃Si)₃SiH, AIBN, toluene; 4. Na(Hg), Na₂HPO₄, MeOH | 59 (over 4 steps) | >99 | N/A |

Experimental Protocol: Reductive Dimerization

Step 1: Synthesis of the Tricyclic Bromide

-

To a solution of the tricyclic hexahydropyrroloindole starting material (1.0 equiv) in carbon tetrachloride (CCl₄), add 1,3-dibromo-5,5-dimethylhydantoin (1.1 equiv) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to 80 °C for 1 hour.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the tricyclic bromide.

Step 2: Cobalt-Promoted Reductive Dimerization

-

In a glovebox, dissolve the tricyclic bromide (1.0 equiv) in anhydrous acetone.

-

Add tris(triphenylphosphine)cobalt(I) chloride ([CoCl(PPh₃)₃]) (1.2 equiv) to the solution.

-

Stir the reaction mixture at 23 °C for 15 minutes.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the dimeric hexacycle.

Step 3: Conversion to (+)-Chimonanthine

-

Hydrolyze the ester groups of the dimeric hexacycle using aqueous potassium hydroxide (KOH) in methanol (MeOH).

-

Treat the resulting diacid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane (CH₂Cl₂) to form the diacid chloride.

-

Perform a radical decarboxylation using tris(trimethylsilyl)silane ((Me₃Si)₃SiH) and AIBN in toluene.

-

Finally, remove the sulfonyl protecting groups using sodium amalgam (Na(Hg)) in the presence of disodium hydrogen phosphate (Na₂HPO₄) in methanol to furnish (+)-Chimonanthine.

Workflow Diagram

Caption: Reductive Dimerization Strategy Workflow.

Strategy 2: Enantioselective Dialkylation

Pioneered by the Overman group, this strategy constructs the vicinal stereogenic quaternary centers through a highly diastereoselective dialkylation of a prostereogenic enolate with a chiral electrophile.

Quantitative Data Summary

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | ee (%) | dr | Reference |

| 1 | Enolate Formation | Dihydroisoindigo derivative | Dianion | LHMDS, THF, -78 °C | N/A | N/A | N/A | |

| 2 | Dialkylation | Dianion and Chiral Ditriflate | C₂-symmetric dialkylated product | Chiral ditriflate, THF, -78 °C to rt | ~60-70 | >98 | >20:1 | |

| 3 | Reductive Cyclization | C₂-symmetric dialkylated product | (+)-Chimonanthine precursor | Red-Al, Toluene, reflux | ~80 | >98 | N/A | |

| 4 | Deprotection | (+)-Chimonanthine precursor | (+)-Chimonanthine | H₂, Pd/C | Quantitative | >98 | N/A |

Experimental Protocol: Enantioselective Dialkylation

Step 1 & 2: Enolate Formation and Dialkylation

-

Dissolve the dihydroisoindigo derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Add lithium hexamethyldisilazide (LHMDS) (2.2 equiv) dropwise to form the dianion.

-

After stirring for 30 minutes, add a solution of the enantiopure C₂-symmetric ditriflate (1.1 equiv) in THF.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Purify the crude product by chromatography to isolate the C₂-symmetric dialkylated product.

Step 3 & 4: Final Conversion to (+)-Chimonanthine

-

Treat the dialkylated product with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in refluxing toluene to effect reductive cyclization.

-

Following purification, subject the resulting intermediate to catalytic hydrogenation (H₂, Pd/C) to remove the protecting groups and afford (+)-Chimonanthine.

Workflow Diagram

Caption: Enantioselective Dialkylation Workflow.

Strategy 3: Copper-Mediated Asymmetric Cyclodimerization